N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
. This compound features a piperidine ring, a fluoropyrimidine moiety, and a cyclohexene carboxamide group, making it a complex and intriguing structure for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves multiple steps, starting with the preparation of the piperidine and fluoropyrimidine intermediates. The final step involves coupling the piperidine-fluoropyrimidine intermediate with cyclohex-3-enecarboxylic acid under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the cyclohexene carboxamide group, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring .
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity . The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and fluoropyrimidine-containing molecules, such as:
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide stands out due to its unique combination of a fluoropyrimidine moiety and a cyclohexene carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c18-15-11-20-17(21-12-15)22-8-6-13(7-9-22)10-19-16(23)14-4-2-1-3-5-14/h1-2,11-14H,3-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAVSWDTIXRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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